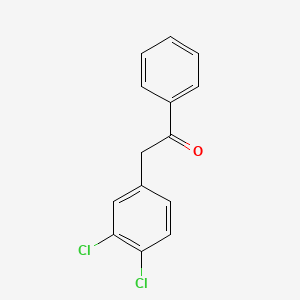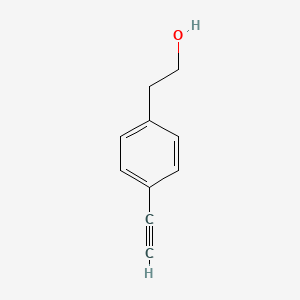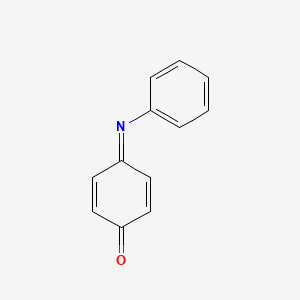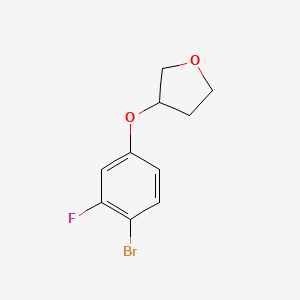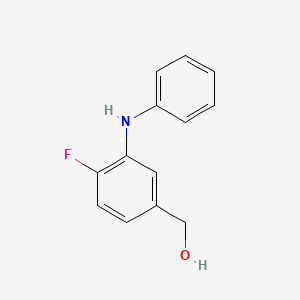
(4-fluoro-3-(phenylamino)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-fluoro-3-(phenylamino)phenyl)methanol is an organic compound with the molecular formula C13H12FNO It consists of an aniline group attached to a fluorophenyl ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-3-(phenylamino)phenyl)methanol typically involves the reaction of 3-fluoroaniline with benzaldehyde under specific conditions. One common method is the reduction of the resulting Schiff base using a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(4-fluoro-3-(phenylamino)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (3-Anilino-4-fluorophenyl)ketone, while substitution reactions can produce various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-fluoro-3-(phenylamino)phenyl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may be investigated for their efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-fluoro-3-(phenylamino)phenyl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Anilino-4-chlorophenyl)methanol
- (3-Anilino-4-bromophenyl)methanol
- (3-Anilino-4-methylphenyl)methanol
Uniqueness
(4-fluoro-3-(phenylamino)phenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
88934-84-3 |
|---|---|
Fórmula molecular |
C13H12FNO |
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
(3-anilino-4-fluorophenyl)methanol |
InChI |
InChI=1S/C13H12FNO/c14-12-7-6-10(9-16)8-13(12)15-11-4-2-1-3-5-11/h1-8,15-16H,9H2 |
Clave InChI |
IAMPIRKKIAVIQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


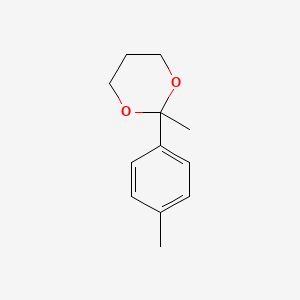
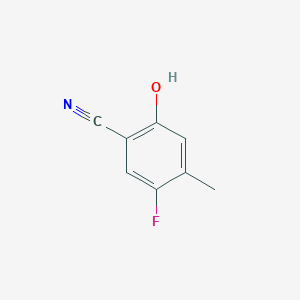
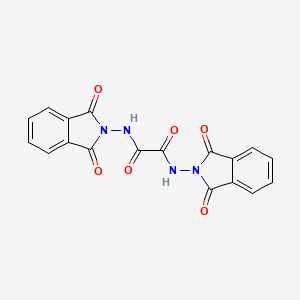
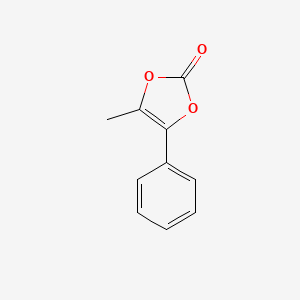
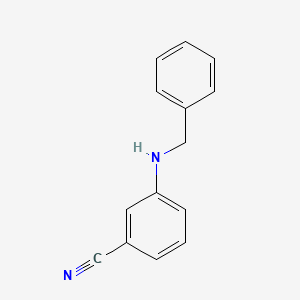
![7,7-Dimethyl-7,8-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyridazin-4(6H)-one](/img/structure/B8740558.png)
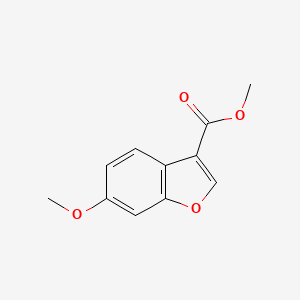
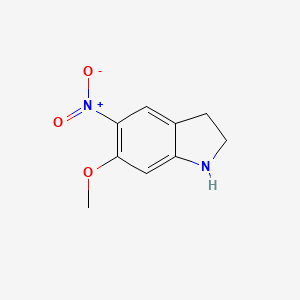
![2-[2-(Ethoxycarbonyl)ethyl]-1,3-cyclohexanedione](/img/structure/B8740580.png)
![1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B8740588.png)
